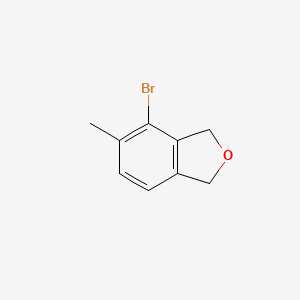

4-Bromo-5-methyl-1,3-dihydroisobenzofuran

Description

Contextualization within Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science. The introduction of a halogen, such as bromine, into a heterocyclic ring system can profoundly influence a molecule's physical, chemical, and biological properties. This alteration can enhance lipophilicity, improve metabolic stability, and introduce specific binding interactions with biological targets. The presence of the bromine atom in 4-Bromo-5-methyl-1,3-dihydroisobenzofuran makes it a member of this important class of molecules, suggesting its potential for further investigation in drug discovery and other applications.

The strategic placement of a halogen can also serve as a chemical handle for further synthetic modifications. Brominated aromatic compounds are versatile intermediates in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is a key aspect of their utility in the synthesis of novel compounds with desired properties.

Significance of the 1,3-Dihydroisobenzofuran Scaffold in Organic Synthesis and Chemical Biology

The 1,3-dihydroisobenzofuran core, also known as a phthalan (B41614) ring system, is a structural motif found in a number of biologically active natural products and synthetic compounds. Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including antidepressant and anticancer properties. For instance, the well-known antidepressant citalopram (B1669093) contains a modified isobenzofuran (B1246724) structure, highlighting the therapeutic potential of this heterocyclic system. nih.gov

The inherent structural features of the 1,3-dihydroisobenzofuran scaffold, including its planarity and potential for substitution at various positions, make it an attractive template for the design of new therapeutic agents. Researchers have explored the synthesis of various substituted 1,3-dihydroisobenzofuran derivatives to investigate their structure-activity relationships and to develop compounds with improved efficacy and selectivity for specific biological targets. nih.gov The development of efficient synthetic methods to access functionalized 1,3-dihydroisobenzofurans remains an active area of research in organic chemistry. lookchem.comnih.gov

Research Trajectory and Current Knowledge Landscape of the Compound

Currently, dedicated academic research focusing solely on this compound is limited. While the broader classes of halogenated heterocycles and 1,3-dihydroisobenzofuran derivatives are well-documented, this specific compound appears to be a relatively unexplored entity in the scientific literature. Its existence is noted in chemical supplier databases, which provide basic information such as its CAS number. chemsrc.comchemicalbook.com

The lack of extensive research presents both a challenge and an opportunity. While there is no established body of knowledge to draw upon for this specific molecule, it represents a novel chemical space for exploration. Future research could focus on developing efficient synthetic routes to access this compound, characterizing its physicochemical properties, and evaluating its potential biological activities. Given the known significance of its constituent parts—the brominated aromatic ring and the 1,3-dihydroisobenzofuran scaffold—it is plausible that this compound could serve as a valuable building block in organic synthesis or as a lead compound in drug discovery programs. Further investigation is required to elucidate the full potential of this particular halogenated heterocycle.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

4-bromo-5-methyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C9H9BrO/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3H,4-5H2,1H3 |

InChI Key |

CSXAFYUIFTUYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(COC2)C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis and Strategic Disconnections for the 4-Bromo-5-methyl-1,3-dihydroisobenzofuran Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves the disconnection of the C-O bonds of the dihydrofuran ring, leading back to a suitably substituted benzene (B151609) derivative.

Primary Disconnection:

The primary and most straightforward disconnection involves breaking the two C-O bonds of the ether linkages. This leads to a 1,2-disubstituted benzene precursor, specifically a 2,3-dimethyl-4-bromobenzyl alcohol derivative with a hydroxymethyl or a latent hydroxymethyl group at the adjacent position. This disconnection simplifies the target molecule into a more accessible aromatic starting material.

Alternative Disconnections:

An alternative, though potentially more complex, disconnection could involve the C1-C7a or C3-C3a bond, which would necessitate a cyclization reaction as the key bond-forming step. However, the former disconnection leading to a disubstituted benzene ring is generally more common and practical for this class of compounds.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised, encompassing both classical multi-step approaches and modern catalytic methods.

Multi-step Total Synthesis Approaches

A plausible multi-step synthesis, drawing inspiration from methodologies used for similar structures, would commence with a commercially available substituted toluene (B28343) or xylene derivative. A hypothetical synthetic sequence is outlined below:

Starting Material Selection: A suitable starting material would be 2-bromo-3-methyltoluene.

Benzylic Bromination: The first step would involve the selective free-radical bromination of the methyl group at the 3-position using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This would yield 2-bromo-1-(bromomethyl)-3-methylbenzene.

Hydrolysis to a Diol: Subsequent hydrolysis of the benzylic bromide, for instance, by treatment with aqueous sodium hydroxide (B78521) or potassium carbonate, would furnish the corresponding benzyl (B1604629) alcohol. A second benzylic bromination followed by hydrolysis would lead to the key intermediate, 3-bromo-4-methylbenzene-1,2-dimethanol.

Cyclization: The final step would be an acid-catalyzed intramolecular cyclization (dehydration) of the diol. This is often achieved using a strong acid catalyst like p-toluenesulfonic acid in a suitable solvent such as toluene, leading to the formation of the 1,3-dihydroisobenzofuran ring. A patent for a similar compound, 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran, utilizes p-toluenesulfonic acid for this cyclization step, highlighting its utility in forming the dihydroisobenzofuran core. google.com

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Benzylic Bromination | 2-bromo-3-methyltoluene, NBS, Benzoyl Peroxide, CCl4, heat | 2-bromo-1-(bromomethyl)-3-methylbenzene |

| 2 | Hydrolysis | Aqueous NaOH or K2CO3 | (2-bromo-3-methylphenyl)methanol |

| 3 | Second Benzylic Bromination & Hydrolysis | NBS, Benzoyl Peroxide; then aq. NaOH | 3-bromo-4-methylbenzene-1,2-dimethanol |

| 4 | Cyclization | p-toluenesulfonic acid, Toluene, heat | This compound |

Stereoselective Synthesis Considerations (if applicable)

For the parent compound, this compound, there are no stereocenters. Therefore, stereoselective synthesis is not a primary concern. However, if substituents were to be introduced at the 1 and/or 3 positions of the dihydrofuran ring, stereoselectivity would become a critical aspect. In such cases, methods like the stereoselective synthesis of cis-1,3-disubstituted 1,3-dihydroisobenzofurans via arenechromium tricarbonyl methodology could be adapted. ox.ac.uk

Catalytic Approaches (e.g., Lewis Base/Metal Dual Catalysis)

Modern synthetic chemistry offers a variety of catalytic methods for the construction of dihydroisobenzofuran rings. While specific examples for this compound are not prominent in the literature, general catalytic strategies can be considered.

Transition metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, are widely used for the synthesis of heterocyclic compounds. For instance, palladium-catalyzed intramolecular C-O bond formation from a suitably functionalized precursor could be a viable route. A hypothetical catalytic cycle might involve the oxidative addition of a palladium(0) catalyst to a 2-halobenzyl alcohol derivative, followed by intramolecular alkoxide attack and reductive elimination to furnish the dihydroisobenzofuran ring.

The synthesis of substituted 1,1-disubstituted-1,3-dihydroisobenzofurans has been achieved through organocatalytic intramolecular oxa-Michael additions, highlighting the potential of modern catalytic methods in accessing these scaffolds. researchgate.net Although not directly applicable to the unsubstituted 1 and 3 positions of the target molecule, it demonstrates the feasibility of catalytic ring closure.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The choice of starting materials is crucial for an efficient synthesis. Based on the proposed synthetic routes, the following precursors are of key importance:

| Precursor Compound | Role in Synthesis | Potential Starting Material |

| 2-Bromo-3-methyltoluene | Initial aromatic scaffold | Commercially available |

| 3-Bromo-4-methylbenzene-1,2-dimethanol | Key diol intermediate for cyclization | Synthesized from 2-bromo-3-methyltoluene |

| 2-Bromo-3-methylbenzoic acid | Alternative precursor for reduction to diol | Commercially available |

A plausible precursor for the target molecule is 3-bromo-4-methylbenzene-1,2-dimethanol. This diol can be prepared from 2-bromo-3-methyltoluene through a two-step sequence of benzylic bromination followed by hydrolysis. Alternatively, one could start from 2-bromo-3-methylbenzoic acid, which can be reduced to the corresponding benzyl alcohol and then further functionalized.

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry and atom economy are increasingly important in modern synthetic design. When evaluating the proposed synthetic routes for this compound, several factors can be considered to enhance their environmental sustainability.

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of atoms from the starting materials into the final product.

The classical multi-step synthesis involving benzylic bromination and hydrolysis has a lower atom economy due to the use of stoichiometric brominating agents (NBS) and the generation of succinimide (B58015) as a byproduct.

The final acid-catalyzed cyclization step (dehydration) has a high atom economy, with water being the only byproduct.

Catalytic approaches, in general, offer better atom economy as the catalyst is used in substoichiometric amounts and is regenerated during the reaction.

Green Chemistry Principles:

Prevention: Designing syntheses to prevent waste is a core principle. Catalytic routes are generally preferred over stoichiometric ones.

Safer Solvents and Auxiliaries: The use of hazardous solvents like carbon tetrachloride in free-radical bromination should be replaced with safer alternatives where possible.

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient.

Use of Renewable Feedstocks: While not directly applicable in this specific synthesis, the principle encourages the use of starting materials derived from renewable sources.

Reduce Derivatives: The proposed multi-step synthesis involves the protection and deprotection of functional groups, which can be minimized in more elegant synthetic designs.

By considering these principles, future synthetic efforts towards this compound can be guided towards more sustainable and efficient methodologies.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 5 Methyl 1,3 Dihydroisobenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Dihydrofuran Moiety

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgbyjus.com The regiochemical outcome of such reactions on 4-Bromo-5-methyl-1,3-dihydroisobenzofuran is governed by the directing effects of the existing substituents: the bromo group, the methyl group, and the dihydroisobenzofuran's alkyl ether-like substituent.

Directing Effects:

Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect. msu.edulibretexts.org

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. msu.edu Their deactivating nature stems from an electron-withdrawing inductive effect, while the ortho, para-directing influence comes from electron donation via resonance.

Dihydroisobenzofuran Moiety (Alkyl Ether-like): The oxygen atom connected to the aromatic ring via a methylene (B1212753) bridge (-CH₂-O-) acts as part of an alkyl ether-like system. This entire substituent is generally considered activating and ortho, para-directing.

Considering the positions on the aromatic ring, the C6 and C7 positions are available for substitution. The directing effects of the existing groups would collectively favor substitution at the C7 position, which is ortho to the dihydrofuran moiety and meta to the bromo and methyl groups. However, strong electrophilic conditions could lead to a mixture of products. A typical electrophilic substitution mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex, followed by the removal of a proton to restore aromaticity. msu.edulibretexts.org

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the ring is generally difficult unless activated by strong electron-withdrawing groups, which are absent in this molecule. The dihydrofuran moiety is a cyclic ether and is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether linkage could potentially be cleaved. The primary site for nucleophilic attack on the molecule is expected to be the carbon atom attached to the bromine, but this typically occurs via transition-metal catalysis rather than direct substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine (C-Br) bond in this compound is the most reactive site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction would involve coupling with various aryl or heteroaryl boronic acids (or their esters) to introduce new aromatic or heteroaromatic moieties at the C4 position. rsc.orgmdpi.com

A general reaction scheme is as follows:

This compound + R-B(OH)₂ → (in the presence of a Pd catalyst and base) → 4-R-5-methyl-1,3-dihydroisobenzofuran

(where R = aryl or heteroaryl)

Commonly used catalytic systems include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands. scispace.com A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential for the catalytic cycle. scispace.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 80-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

Other significant palladium-catalyzed reactions can also be employed to functionalize the C-Br bond:

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of an alkynyl group at the C4 position of the molecule. Typical conditions involve catalysts like PdCl₂(PPh₃)₂ and CuI in a solvent such as toluene or an amine. researchgate.netnih.gov

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org This process involves a palladium catalyst and a base. researchgate.netmdpi.com Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would yield a 4-alkenyl derivative.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.orgorganicreactions.org This method is known for its high functional group tolerance. researchgate.netyoutube.com The reaction would enable the introduction of various alkyl, vinyl, or aryl groups at the C4 position.

The bromine atom serves as a handle to convert this compound into various organometallic reagents. These intermediates can then be used in subsequent reactions.

Boronic Acids/Esters: A common method to synthesize boronic acids from aryl bromides is through a lithium-halogen exchange followed by reaction with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. nih.govwiley-vch.de Alternatively, palladium-catalyzed Miyaura borylation using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) can directly convert the aryl bromide into its corresponding boronic ester. researchgate.netresearchgate.net

Organozinc Reagents: Organozinc compounds, required for Negishi coupling, can be prepared from the aryl bromide. wikipedia.org This can be achieved either by direct insertion of activated zinc into the C-Br bond or via a lithium-halogen exchange with an organolithium reagent (like n-BuLi) followed by transmetalation with a zinc salt (e.g., ZnCl₂).

Regioselectivity: For the cross-coupling reactions discussed, the regioselectivity is inherently controlled by the position of the bromine atom. As there is only one C(sp²)-Br bond, the new substituent will be introduced exclusively at the C4 position of the isobenzofuran (B1246724) ring system. This makes these reactions highly predictable in terms of where the new bond will form.

Stereoselectivity: Since the coupling occurs at an aromatic carbon, which is planar, stereoselectivity is not a factor at the reaction center itself. However, in Heck couplings, the geometry of the resulting double bond is typically trans. organic-chemistry.org

Functional Group Interconversions and Transformations of the Methyl Group

The methyl group at the C5 position is also a site for chemical modification, primarily through reactions involving its benzylic C-H bonds.

Oxidation: The benzylic methyl group can be oxidized to other functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to a formyl group (-CHO), a carboxylic acid group (-COOH), or a hydroxymethyl group (-CH₂OH). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize it fully to a carboxylic acid. Milder, more controlled oxidation methods can yield the aldehyde. Aerobic photo-oxidation in the presence of catalysts is also a potential method. researchgate.net

Halogenation: The methyl group can undergo free-radical halogenation, typically bromination, at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). google.comgoogle.com This would yield 4-bromo-5-(bromomethyl)-1,3-dihydroisobenzofuran, a versatile intermediate where the newly introduced bromine can participate in nucleophilic substitution or further organometallic reactions. acs.org

Table 2: Summary of Potential Transformations

| Starting Moiety | Reaction Type | Reagents | Product Moiety |

|---|---|---|---|

| -Br | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | -R (Aryl/Heteroaryl) |

| -Br | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | -C≡C-R |

| -Br | Heck Coupling | Alkene, Pd catalyst, Base | -CH=CH-R |

| -Br | Negishi Coupling | R-ZnX, Pd catalyst | -R |

| -Br | Borylation | B₂pin₂, Pd catalyst, Base | -B(pin) |

| -CH₃ | Oxidation | KMnO₄ | -COOH |

Ring-Opening and Ring-Closing Reactions of the 1,3-Dihydroisobenzofuran Core

No specific information was found regarding the ring-opening and ring-closing reactions of this compound.

Chemo- and Regioselective Functionalization at Unsubstituted Positions

No specific information was found regarding the chemo- and regioselective functionalization at unsubstituted positions of this compound.

Reactivity Studies in the Presence of Varying Catalytic Systems

No specific information was found regarding the reactivity studies of this compound in the presence of varying catalytic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous assignment of the elemental composition. For derivatives of the isobenzofuran (B1246724) core, Time-of-Flight (TOF) mass analyzers coupled with soft ionization techniques like Electrospray Ionization (ESI) are commonly employed.

For instance, in the characterization of related brominated heterocyclic compounds, HRMS has been used to confirm their elemental composition. The observed mass-to-charge ratio (m/z) is compared with the calculated value for the proposed molecular formula, providing strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for a Related Brominated Heterocyclic Compound

| Compound | Calculated m/z | Found m/z | Ion |

| C18H12BrFO3Na+ | 396.9846 | 396.9804 | [M+Na]+ |

This data is for a related compound and serves to illustrate the precision of HRMS.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be investigated. This involves the isolation of the parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structural motifs present in the molecule, helping to confirm the connectivity of the atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the complete atomic connectivity and stereochemistry of "4-Bromo-5-methyl-1,3-dihydroisobenzofuran" and its derivatives.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR spectra, namely ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of distinct carbon environments.

2D NMR techniques are then employed to assemble the molecular structure piece by piece:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Dihydroindenone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.64 (s, 1H) | 96.44 |

| Methoxy OCH₃ | 3.97 (s, 3H) | 57.66 |

| Methoxy OCH₃ | 3.88 (s, 3H) | 56.55 |

| Methylene (B1212753) CH₂ | 2.87–2.84 (m, 2H) | 37.01 |

| Methylene CH₂ | 2.55–2.52 (m, 2H) | 27.31 |

This data is for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and is presented to illustrate the type of data obtained from NMR spectroscopy. nih.gov

Solid-State NMR for Crystalline Forms

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of "this compound" in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures. By analyzing the chemical shifts and line shapes in ssNMR spectra, information about the local environment and conformation of the molecules in the crystal lattice can be obtained.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. These techniques are highly sensitive to the functional groups present in a molecule.

In the analysis of "this compound," IR spectroscopy would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the methyl and methylene groups.

C-O-C stretching vibrations of the ether linkage in the dihydroisobenzofuran ring.

C-Br stretching vibrations.

Aromatic C=C stretching vibrations.

Table 3: Illustrative IR Absorption Bands for Related Isobenzofuranone Derivatives

| Compound | Key IR Absorption Bands (cm⁻¹) |

| Derivative A | 1776, 1698, 1290, 1219, 1065 |

| Derivative B | 1761, 1707, 1054, 1013, 727 |

This data is for related compounds and illustrates the characteristic nature of IR spectra. sci-hub.se

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights of Derivatives

For example, the crystal structure of a related compound, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, has been determined, providing detailed insights into its molecular geometry. researchgate.net Similarly, the analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one revealed that the dihydroindene moiety is essentially planar with a slight twist in the five-membered ring. nih.gov This level of detail is crucial for understanding intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the solid-state properties of the material. nih.gov

Chiral Analysis Techniques (e.g., Circular Dichroism, Chiral HPLC) for Enantiomeric Purity and Absolute Configuration (if applicable)

If "this compound" or its derivatives are synthesized in a chiral, non-racemic form, techniques for chiral analysis are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The enantiomeric excess of related chiral isobenzofuranone derivatives has been successfully determined using chiral HPLC. sci-hub.se

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of a particular enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of compounds of known configuration.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, serving as a fundamental method for verifying the stoichiometric purity of a newly synthesized compound. This process determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. For this compound, this verification is crucial to confirm that the synthesized product possesses the correct empirical and molecular formula, C₉H₉BrO.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms: Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O). The molecular weight of C₉H₉BrO is 213.07 g/mol .

The expected percentages for each element are as follows:

Carbon (C): (9 * 12.011 g/mol ) / 213.07 g/mol * 100% = 50.73%

Hydrogen (H): (9 * 1.008 g/mol ) / 213.07 g/mol * 100% = 4.26%

Bromine (Br): (1 * 79.904 g/mol ) / 213.07 g/mol * 100% = 37.50%

Oxygen (O): (1 * 15.999 g/mol ) / 213.07 g/mol * 100% = 7.51%

In a typical research setting, a sample of the synthesized this compound would be subjected to combustion analysis or other elemental analysis techniques. The experimentally determined percentages are then compared to the theoretical values. A close correlation between the experimental and calculated values, generally within a ±0.4% margin, is considered strong evidence for the compound's purity and correct stoichiometry.

The following table outlines the theoretical elemental composition for this compound, which serves as the benchmark for experimental verification.

Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 50.73 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.26 |

| Bromine | Br | 79.904 | 1 | 79.904 | 37.50 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.51 |

| Total | 213.074 | 100.00 |

Computational and Theoretical Studies on 4 Bromo 5 Methyl 1,3 Dihydroisobenzofuran

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, offering a detailed picture of the electron distribution and orbital energies.

For 4-Bromo-5-methyl-1,3-dihydroisobenzofuran, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be suitable for optimizing the molecular geometry and calculating key electronic descriptors. researchgate.net The presence of the bromine atom and the methyl group on the benzene (B151609) ring is expected to significantly influence the electronic structure. The methyl group, being an electron-donating group, would increase the electron density of the aromatic ring. Conversely, the bromine atom, while having electron-withdrawing inductive effects, can also participate in resonance, donating electron density through its lone pairs.

The interplay of these substituents affects the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In analogous aromatic systems, such substitutions modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity in processes like electrophilic or nucleophilic substitution. nih.gov The molecular electrostatic potential (MEP) map would further reveal the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Illustrative Data Table: Calculated Electronic Properties (Note: The following data are hypothetical, based on typical values for structurally similar compounds.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 Debye | B3LYP/6-311+G(d,p) |

| Formal Charge on Br | -0.05 e | Natural Bond Orbital (NBO) Analysis |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and biological activity. The 1,3-dihydroisobenzofuran scaffold is not perfectly planar. The dihydrofuran ring adopts a puckered "envelope" or "twisted" conformation to relieve ring strain. Computational methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are essential for exploring the potential energy surface and identifying stable conformers.

A conformational search for this compound would typically begin with a faster MM method to generate a wide range of possible conformations. The low-energy conformers identified would then be subjected to more accurate geometry optimization and energy calculations using DFT. tcu.edu The primary conformational variables would be the puckering of the five-membered dihydrofuran ring and the rotation of the methyl group. The energy landscape would reveal the global minimum energy conformation and the energy barriers between different conformers. Understanding these energy barriers is crucial as they determine the flexibility of the molecule at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers (Note: The following data are for illustrative purposes.)

| Conformer | Ring Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Envelope (O-flap) | Staggered | 0.00 |

| Conf-2 | Twisted | Staggered | 0.75 |

| Conf-3 | Envelope (O-flap) | Eclipsed | 2.50 |

| Conf-4 | Planar (Transition State) | Staggered | 5.20 |

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These calculations are often performed for multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average. uncw.edu Such predictions are crucial for assigning signals in experimental spectra, especially for complex molecules. github.io

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For this compound, the calculations would likely show π-π* transitions associated with the aromatic ring.

IR Spectroscopy: The vibrational frequencies and intensities, which constitute an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed using DFT, can help in assigning the vibrational modes of the molecule, such as C-H stretching, C=C aromatic stretching, and C-Br stretching.

Illustrative Data Table: Predicted vs. Expected Spectroscopic Data (Note: The following data are hypothetical and for illustrative purposes.)

| Spectrum | Parameter | Predicted Value (Computational) | Expected Experimental Range |

|---|---|---|---|

| ¹³C NMR | C-Br | 115 ppm | 110-125 ppm |

| ¹H NMR | -CH₃ | 2.3 ppm | 2.2-2.5 ppm |

| UV-Vis | λ_max (π-π*) | 275 nm | 270-290 nm |

| IR | C-Br Stretch | 680 cm⁻¹ | 650-700 cm⁻¹ |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics, interactions with the environment, and thermodynamic properties. An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform) and solving Newton's equations of motion for all atoms in the system over a period of time.

These simulations can reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). This is particularly important for understanding solubility and partitioning behavior. MD simulations can also be used to explore the conformational dynamics of the molecule in solution, showing how it transitions between different puckered forms of the dihydrofuran ring. researchgate.net Furthermore, by analyzing the trajectory of the simulation, one can assess the stability of the compound in a particular solvent environment over time.

Illustrative Data Table: Potential MD Simulation Parameters and Findings (Note: This table illustrates typical parameters for an MD simulation.)

| Parameter | Value/Description | Potential Finding |

|---|---|---|

| Force Field | GROMOS, AMBER, or similar | Provides parameters for atomic interactions. |

| Solvent | Explicit Water (TIP3P model) | Analysis of radial distribution functions to show hydration shells. |

| Simulation Time | 100 nanoseconds | Observation of conformational transitions of the dihydrofuran ring. |

| Temperature | 300 K | Assessment of molecular stability and flexibility at room temperature. |

| Pressure | 1 bar | Calculation of the solvent-accessible surface area. |

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry, specifically the calculation of potential energy surfaces, is a powerful tool for elucidating reaction mechanisms. A key aspect of this is the location of transition states (TS), which are the energy maxima along the minimum energy path connecting reactants and products.

For this compound, one could investigate various potential reactions, such as its oxidation to the corresponding isobenzofuran (B1246724) or electrophilic substitution on the aromatic ring. Using DFT, one can model the reaction pathway, locate the transition state structure for each step, and calculate the activation energy (the energy difference between the reactant and the transition state). e3s-conferences.org This information is vital for predicting the feasibility and rate of a reaction. For instance, in a study of the [8+2] cycloaddition of dienylisobenzofurans, DFT calculations were used to map out the Gibbs energy profiles and identify the rate-determining steps. pku.edu.cn Similar approaches could be applied to understand the reactivity of the target compound.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction (Note: This table provides an example of data from transition state calculations for a hypothetical oxidation step.)

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Abstraction | Cpd + Oxidant | [Cpd---H---Oxidant]‡ | Radical + Reduced Oxidant | 25.5 |

Structure-Property Relationship Modeling and Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net These models are fundamental in modern drug discovery and materials science for the predictive design of new molecules.

The computational data generated for this compound in the preceding sections can serve as molecular descriptors for building such models. For example, electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and topological descriptors could be calculated for a library of related 1,3-dihydroisobenzofuran derivatives. These descriptors would then be used as independent variables in a regression analysis to model a dependent variable, such as inhibitory activity against a specific enzyme or a physical property like boiling point. nih.govnih.gov

A successful QSAR/QSPR model can provide insights into the structural features that are important for the desired property and can be used to predict the properties of novel, yet-to-be-synthesized compounds. mdpi.com This predictive capability allows for the rational design of new derivatives of this compound with potentially enhanced activity or improved properties, thereby saving significant time and resources in the discovery process.

Illustrative Data Table: Molecular Descriptors for QSAR/QSPR Modeling (Note: These are examples of descriptors that could be calculated for the target molecule.)

| Descriptor Class | Specific Descriptor | Calculated Value (Hypothetical) |

|---|---|---|

| Electronic | HOMO-LUMO Gap | 5.7 eV |

| Steric/Topological | Molecular Volume | 185 ų |

| Lipophilicity | Calculated LogP (cLogP) | 3.8 |

| Electronic | Dipole Moment | 2.1 Debye |

| Topological | Number of Rotatable Bonds | 1 |

Mechanistic Biological and Pharmacological Investigations Non Clinical Focus

Applications in Chemical Research and Beyond Non Clinical

Utility as a Building Block in Complex Molecule Synthesis

The presence of a bromine atom on the aromatic ring makes 4-Bromo-5-methyl-1,3-dihydroisobenzofuran a versatile building block for constructing more complex molecular architectures. Aryl bromides are common precursors in a multitude of cross-coupling reactions, which are fundamental tools in modern organic synthesis.

A structurally similar compound, 4-Bromo-1,3-dihydroisobenzofuran, has been utilized in the synthesis of inhibitors for the enzyme serine hydroxymethyltransferase (SHMT), which is implicated in certain cancers. In a patented synthetic route, 4-Bromo-1,3-dihydroisobenzofuran undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B136004) to form a boronate ester. google.com This intermediate is then used in subsequent cross-coupling reactions to build the final, more complex inhibitor molecule. google.com This example highlights the role of the bromo-dihydroisobenzofuran scaffold as a handle for introducing the dihydroisobenzofuran motif into a target molecule.

Table 1: Representative Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Palladium | Amine/Amide | C-N |

This table represents common reactions for which this compound could serve as a substrate.

Similarly, other related bromo-dihydroisobenzofuran derivatives serve as key intermediates in the synthesis of pharmaceuticals. For instance, 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran is a precursor in a multi-step synthesis of an intermediate for the antidepressant Escitalopram. google.com These examples underscore the potential of this compound as a starting material for creating diverse and complex molecules.

Application in Materials Science (e.g., Organic Electronics, Polymers, Fluorescent Probes)

The electronic properties of brominated aromatic compounds suggest potential applications in materials science. The introduction of bromine atoms can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. rsc.org This tuning of electronic properties is crucial for developing organic semiconductors.

Research on thiophene-S,S-dioxidized indophenines, for example, has shown that introducing bromine atoms at different positions on the molecular backbone significantly lowers both HOMO and LUMO energy levels. rsc.org This modification resulted in materials that function as unipolar n-type semiconductors, which are essential components in organic thin-film transistors (OTFTs). rsc.org While not directly involving the dihydroisobenzofuran core, this research illustrates a key principle: the strategic placement of bromine atoms on an organic scaffold can be a powerful tool for creating new materials for organic electronics. The this compound molecule could potentially be incorporated into larger conjugated systems or polymers where its bromo- and methyl-substituted ring could help tailor the final material's electronic characteristics and solubility.

Development as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The dihydroisobenzofuran scaffold is present in various biologically active compounds. The functional handles on this compound—the bromo group for coupling and the dihydrofuran ring as a core structure—make it a candidate for derivatization in the development of new probes.

For example, a different brominated heterocyclic compound was used as a starting point in the discovery of a selective chemical probe for the BET family of bromodomains, which are epigenetic reader proteins. cymitquimica.com Although the final probe was structurally distinct from the dihydroisobenzofuran, the developmental pathway relied on the strategic modification of a brominated core. The utility of the related 4-Bromo-1,3-dihydroisobenzofuran as a precursor for enzyme inhibitors further suggests that this class of compounds can be valuable starting points for molecules targeting biological systems. google.com

Role in Reaction Methodologies Development and Optimization

New synthetic methods often require testing on a range of substrates to establish their scope and limitations. Aryl bromides like this compound are excellent candidates for this purpose due to their stability and predictable reactivity in common reactions like metal-catalyzed cross-coupling.

The synthesis of SHMT inhibitors from 4-Bromo-1,3-dihydroisobenzofuran provides a practical example of its use in a specific reaction methodology—a palladium-catalyzed borylation. google.com The reaction conditions for this transformation were explicitly defined:

Table 2: Conditions for Borylation of 4-Bromo-1,3-dihydroisobenzofuran

| Parameter | Condition |

|---|---|

| Reactants | 4-Bromo-1,3-dihydroisobenzofuran, bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl₂ (Palladium catalyst with dppf ligand) |

| Base | Potassium Acetate |

| Solvent | Dioxane |

| Temperature | 90 °C |

Source: google.com

Such detailed procedures demonstrate how this molecular scaffold can be employed to apply and refine specific reaction protocols. Its defined structure allows chemists to systematically study the effects of catalysts, ligands, bases, and solvents on reaction outcomes, thereby contributing to the broader optimization of synthetic methodologies.

Precursor for Advanced Analytical Standards and Research Reagents

The commercial availability of this compound indicates its role as a research reagent. chemicalbook.com Furthermore, its stable, well-defined structure makes it a suitable precursor for synthesizing more complex molecules intended for use as analytical standards.

As demonstrated in the synthesis of SHMT inhibitors, 4-Bromo-1,3-dihydroisobenzofuran is a direct precursor to the research reagent (5-methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid pinacol (B44631) ester. google.com This boronate ester is a specialized reagent created for a specific synthetic purpose, namely for use in a subsequent Suzuki coupling reaction. This transformation from a simple aryl bromide to a more functionalized reagent is a common strategy in chemical synthesis, positioning compounds like this compound as foundational materials for the creation of advanced and customized research tools.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign processes. frontiersin.org Future research on 4-Bromo-5-methyl-1,3-dihydroisobenzofuran will likely focus on creating novel synthetic routes that are more sustainable than traditional methods. This involves exploring alternatives to hazardous reagents and solvents, improving energy efficiency, and minimizing waste. rasayanjournal.co.inmdpi.com

Key areas for development include:

Catalytic Systems: Investigating novel metal or organocatalysts to facilitate the cyclization and functionalization steps, potentially enabling the synthesis to proceed under milder conditions.

Green Solvents: Moving away from conventional organic solvents towards more sustainable options like water, ionic liquids, or bio-derived solvents such as glycerol (B35011) and ethyl lactate. monash.edu

Alternative Energy Sources: Employing microwave irradiation or mechanochemistry (ball milling) to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption. rasayanjournal.co.intandfonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry.

| Methodology | Principle | Potential Advantage for Synthesizing this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Rapid reaction times, increased yields, and reduced side-product formation. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, scalability, and process control. springerprofessional.de |

| Mechanochemistry (Ball Milling) | Uses mechanical force to induce chemical reactions, often solvent-free. tandfonline.com | Eliminates or reduces the need for bulk solvents, lowering environmental impact. |

| Biocatalysis | Employs enzymes to catalyze specific reactions. | High selectivity under mild conditions, reducing the need for protecting groups. |

Exploration of Undiscovered Reactivity Patterns and Multi-Component Reactions

The chemical structure of this compound contains two key features for exploring novel reactivity: the dihydroisobenzofuran core and the aryl bromide. The bromine atom serves as a versatile functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. A systematic investigation into these reactions would allow for the generation of a diverse library of derivatives, where the core scaffold is decorated with various aryl, alkyl, alkynyl, and amino substituents.

Furthermore, an exciting avenue of future research lies in the application of multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product, offering high efficiency, atom economy, and rapid access to complex molecules. rsc.orgshodhsagar.com Developing novel MCRs that incorporate this compound as a key building block could lead to the discovery of entirely new classes of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl-substituted dihydroisobenzofurans |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted dihydroisobenzofurans |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted dihydroisobenzofurans |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted dihydroisobenzofurans |

| Multi-Component Reaction | e.g., Isocyanide, Aldehyde, Amine | Novel, complex heterocyclic scaffolds |

Advanced Computational Modeling for Predictive Design and Lead Optimization

Modern drug discovery and materials science are heavily reliant on computational modeling to accelerate the design-test-analyze cycle. acs.orgresearchgate.net For a molecule like this compound, computational tools can provide profound insights before extensive laboratory work is undertaken. drugtargetreview.com Future research should leverage these in silico methods for:

Property Prediction: Utilizing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. ardigen.com

Virtual Screening: Docking the 3D structure of the molecule against libraries of biological targets to identify potential protein-ligand interactions and generate hypotheses about its mechanism of action. mdpi.com

Lead Optimization: Once a potential biological target is identified, computational models can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties. Generative AI models can even propose entirely novel structures based on desired activity profiles. abeebyekeen.com

These computational approaches can significantly reduce the time and cost associated with identifying promising lead compounds by prioritizing the synthesis of molecules with the highest probability of success. nih.gov

Expansion of Mechanistic Biological Investigations and Target Validation

Given that the broader class of dihydroisobenzofuran derivatives exhibits a range of biological activities, a critical future direction is to systematically screen this compound and its analogs for therapeutic potential. researchgate.net This begins with broad phenotypic screening in various disease-relevant cell-based assays (e.g., cancer, inflammation, infectious diseases).

Should a desirable biological activity be identified, the next crucial step is target identification and validation. sygnaturediscovery.comdanaher.com This process confirms that modulating a specific molecular target (e.g., an enzyme or receptor) is directly responsible for the therapeutic effect. nih.gov Key experimental approaches include:

Genetic Methods: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the expression of a potential target gene to see if it mimics the effect of the compound. ucl.ac.uk

Pharmacological Validation: Developing "tool" compounds or probes based on the initial hit to demonstrate a clear relationship between target engagement and the cellular response. wjbphs.com

Biochemical and Biophysical Assays: Directly measuring the binding affinity and functional modulation of the compound against the purified target protein.

Successful target validation provides the necessary confidence to advance a compound into a full-fledged drug discovery program. nih.gov

Design and Synthesis of Next-Generation Chemical Probes and Tools

Beyond direct therapeutic applications, small molecules are invaluable as chemical probes for dissecting complex biological processes. nih.gov The structure of this compound is well-suited to serve as a scaffold for such tools. The aryl bromide is a key functional group that can be readily modified to install various reporter tags or reactive groups without significantly altering the core structure.

Future research in this area could focus on transforming the molecule into:

Fluorescent Probes: Attaching a fluorophore via the bromine position to visualize the localization of the molecule or its biological target within cells.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag to facilitate the isolation and identification of binding partners (target proteins) from cell lysates.

Photoaffinity Labels: Introducing a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, allowing for unambiguous target identification.

These next-generation chemical tools would enable researchers to study the mechanism of action in detail and explore the broader biological context in which the molecule operates. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To rapidly explore the structure-activity relationships and generate the compound libraries discussed in previous sections, modern synthesis technologies are essential. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. springerprofessional.deapple.comdurham.ac.uk The synthesis of heterocyclic compounds, in particular, has benefited greatly from this technology. uc.pt

Combining flow chemistry with automated synthesis platforms can further accelerate the discovery process. researchgate.netoxfordglobal.com These platforms can perform dozens or even hundreds of reactions in parallel, purifying and analyzing the products with minimal human intervention. nih.govcognit.ca Adopting these technologies for this compound would enable:

High-Throughput Synthesis: Rapid generation of analog libraries for screening by systematically varying substituents at the bromine position.

Reaction Optimization: Automated screening of different catalysts, solvents, and temperatures to quickly identify the optimal conditions for any given transformation. nih.gov

On-Demand Synthesis: Production of specific derivatives as needed for biological testing, streamlining the design-make-test-analyze cycle.

Integrating these advanced synthesis platforms will be crucial for unlocking the full potential of the this compound scaffold in a timely and efficient manner. xtalpi.com

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-methyl-1,3-dihydroisobenzofuran?

Methodological Answer: The compound is commonly synthesized via rhodium-catalyzed [4+2] cycloaddition followed by oxidative dehydrogenation. For example, cycloadduct 16a reacts with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene to yield the target compound in 59% yield after purification . Alternative approaches include tin-powder promoted tandem allylation/oxa-Michael addition of o-formyl chalcones with allyl bromides, which provides a one-pot route to structurally similar 1,3-dihydroisobenzofuran derivatives .

| Synthetic Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Rhodium-catalyzed cycloaddition + DDQ oxidation | DDQ, benzene, RT, 18 h | 59% | |

| Tin-mediated tandem allylation | Allyl bromides, tin powder | Not reported |

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Structural elucidation relies on multinuclear NMR spectroscopy and X-ray crystallography :

- ¹H/¹³C NMR (CDCl₃): Key signals include δ 7.14 (d, aromatic H), 5.19 (s, O–CH₂–O), and 2.39 (s, methyl group) .

- X-ray crystallography confirms the Z-stereochemistry of related 1,3-dihydroisobenzofuran derivatives, resolving ambiguities in regiochemistry . For brominated analogs, intermolecular interactions (e.g., Br···Br contacts) are critical for crystal packing .

Q. What are common derivatives of 1,3-dihydroisobenzofuran and their research applications?

Methodological Answer: Derivatives are tailored for fluorescence studies , catalysis , and tubulin binding :

- Fluorescent probes : 1-Arylidene-1,3-dihydroisobenzofurans exhibit tunable luminescence for sensing applications .

- Catalytic intermediates : 1,3-Dihydroisobenzofurans serve as substrates in graphene oxide-catalyzed reactions, enabling regioselective synthesis of bisindolylmethanes .

- Antiproliferative agents : Methoxy-substituted analogs bind αβ-tubulin interfaces, showing potential in cancer research .

Advanced Research Questions

Q. How can enantioselectivity challenges be addressed in the synthesis of α-substituted 1,3-dihydroisobenzofurans?

Methodological Answer: Redox deracemization using Hantzsch ester and chiral phosphoric acid (CPA) achieves enantiomeric excess (ee) up to 98%. Key steps:

Oxidation of racemic α-substituted derivatives to oxocarbenium ions.

Asymmetric reduction with CPA to favor one enantiomer.

Critical factors :

Q. What strategies resolve contradictory crystallographic vs. spectroscopic data in structural assignments?

Methodological Answer: Contradictions arise in stereochemical assignments (e.g., Z vs. E isomers) or substituent positioning :

X-ray crystallography is definitive for resolving regiochemistry, as demonstrated for Z-alkylidene derivatives .

Dynamic NMR or NOESY experiments clarify conformational equilibria in solution.

Computational modeling (DFT) validates spectroscopic data by comparing calculated vs. observed chemical shifts .

Q. How do computational methods contribute to understanding the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) studies predict:

- Electrophilic substitution patterns : Bromine directs further functionalization to specific positions on the aromatic ring.

- Transition-state energetics : Activation barriers for cycloaddition/oxidation steps align with experimental yields .

- Non-covalent interactions : Br···Br and C–H···O contacts stabilize crystal structures, guiding material design .

Data Contradiction Analysis Example

Issue : Conflicting reports on stereochemical outcomes in cyclization reactions.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.